molecular formula C7H4ClFN2 B1524638 4-Amino-2-chloro-3-fluorobenzonitrile CAS No. 757247-99-7

4-Amino-2-chloro-3-fluorobenzonitrile

Cat. No. B1524638
M. Wt: 170.57 g/mol
InChI Key: XSTLYVVLZCCQOC-UHFFFAOYSA-N
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Patent
US08314091B2

Procedure details

4-Amino-2-chloro-3-fluorobenzonitrile (500 mg, 2.93 mmol) and sodium hydroxide (4M, 18 mL) were mixed with ethanol (8 mL) and heated to reflux for 18 hours. After this time the mixture was allowed to cool to room temperature and 1M hydrochloric acid was added until pH 1 was achieved. Ethyl acetate was added and the organic layer was separated and washed with water and brine. The organic phase was dried with sodium sulfate, filtered and concentrated under vacuum to give the title compound (500 mg),
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8]C(C#N)=[C:4]([Cl:10])[C:3]=1[F:11].[OH-:12].[Na+].[CH2:14]([OH:16])[CH3:15].Cl>C(OCC)(=O)C>[NH2:1][C:2]1[CH:9]=[CH:8][C:15]([C:14]([OH:12])=[O:16])=[C:4]([Cl:10])[C:3]=1[F:11] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C(=C(C#N)C=C1)Cl)F
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C(=O)O)C=C1)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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